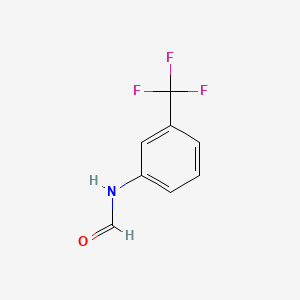

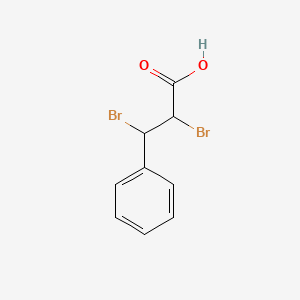

2,3-Dibromo-3-phenylpropanoic acid

Overview

Description

2,3-Dibromo-3-phenylpropanoic acid is a compound that can be synthesized through the bromination of trans-cinnamic acid. It has been crystallized in different polymorphs, including a monoclinic form, which exhibits a disordered arrangement of the aliphatic carbon atoms and forms dimers linked by hydrogen bonds in the crystal structure .

Synthesis Analysis

The synthesis of this compound involves the bromination of trans-cinnamic acid. This process has been shown to yield different polymorphs, including an orthorhombic and a monoclinic form. The monoclinic polymorph is characterized by a disordered arrangement of the aliphatic carbon atoms . Additionally, the synthesis of related bromophenols has been reported, which includes the formation of an indene derivative compound during the synthesis attempts .

Molecular Structure Analysis

The molecular structure of the monoclinic polymorph of this compound has been determined through crystallography. The aliphatic carbon atoms in this polymorph are disordered over three sets of sites. In the crystal, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with an R2^2(8) ring motif. These dimers are further linked by weak C—H⋯Br hydrogen bonds, forming chains along the a-axis direction .

Chemical Reactions Analysis

While specific reactions of this compound are not detailed in the provided papers, related compounds have been studied. For instance, the electrochemical reduction of 1,2-dibromo-3-(4-substituted)-phenylpropanes leads to reductive cleavage and subsequent reduction to olefins, which can undergo double-bond migration to form more stable isomers . This suggests that this compound could potentially undergo similar reductive processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and synthesis. The presence of bromine atoms suggests that it is likely to be a heavy and dense compound. The hydrogen bonding observed in its crystal structure indicates a propensity for forming dimers and higher-order structures, which could affect its solubility and melting point . The disordered arrangement of the aliphatic carbon atoms in the monoclinic polymorph may also influence its physical properties, such as its melting point and solubility in various solvents.

Scientific Research Applications

Biosynthesis of Benzoic and Salicylic Acid

2,3-Dibromo-3-phenylpropanoic acid is relevant in the context of phenylpropanoids, which are precursors to benzoic and salicylic acids. Research indicates that 3-hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of these acids from cinnamic acid in certain plants (Jarvis et al., 2000).

Cross-Coupling in Chemical Synthesis

This compound plays a role in advanced chemical synthesis techniques. For instance, it's used in the cross-coupling of remote meta-C–H bonds in 3-phenylpropanoic acid, demonstrating its utility in complex organic synthesis processes (Wan et al., 2013).

Molecular Machines and Chemical Fuels

This compound is significant in the study of molecular machines. For example, 2-cyano-2-phenylpropanoic acid, a derivative, acts as a fuel for acid-base driven molecular machines. Understanding its kinetics and release rates is crucial for efficient machine operation (Biagini et al., 2020).

Synthesis of Natural Bromophenols

Research has explored the synthesis of natural bromophenols using this compound. This includes creating compounds like 3,4-dibromo-5-(butoxymethyl)benzene-1,2-diol and 3,4-dibromo-5-(3-hydroxy-2-methylpropyl)benzene-1,2-diol (Bayrak & Menzek, 2020).

Microbial Synthesis of Phenylpropanoic Acids

This compound is relevant in the microbial synthesis of phenylpropanoic acids. Research in this area aims to produce compounds like 4-coumaric acid, caffeic acid, and ferulic acid using engineered microorganisms (Kang et al., 2012).

Mechanism of Action

Target of Action

This compound is primarily used in laboratory settings for the synthesis of other substances .

Mode of Action

It has been used in the one-pot synthesis of enynes via microwave irradiation . This suggests that it may interact with other compounds under specific conditions to facilitate the formation of complex structures.

Biochemical Pathways

Its role in the synthesis of enynes suggests it may be involved in the formation of carbon-carbon triple bonds .

Result of Action

As a laboratory reagent, its primary function is in the synthesis of other compounds .

Action Environment

The action of 2,3-Dibromo-3-phenylpropionic acid can be influenced by environmental factors. For instance, its use in the synthesis of enynes involves microwave irradiation . Additionally, safety data sheets recommend handling this compound in a well-ventilated area and avoiding the formation of dust and aerosols .

properties

IUPAC Name |

2,3-dibromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJWTHBNVZNQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953396 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6286-30-2, 31357-31-0 | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6286-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrocinnamic acid, alpha,beta-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC176177 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromo-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromo-3-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 2,3-Dibromo-3-phenylpropanoic acid?

A: this compound has the molecular formula C9H8Br2O2 [, ]. It exists in two polymorphic forms: orthorhombic and monoclinic. The monoclinic polymorph (P21/n) exhibits disorder in the aliphatic carbon atoms []. Both polymorphs form inversion dimers through pairs of O—H⋯O hydrogen bonds, creating an R22(8) ring motif [].

Q2: How does the structure of this compound influence its properties?

A: The presence of bromine atoms and the carboxylic acid group significantly impacts the molecule's polarity and potential for intermolecular interactions. The existence of both orthorhombic and monoclinic polymorphs suggests that the compound can crystallize in different arrangements, potentially affecting its physical properties like solubility and stability []. Further research is needed to fully understand how structural variations influence the reactivity and potential applications of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)